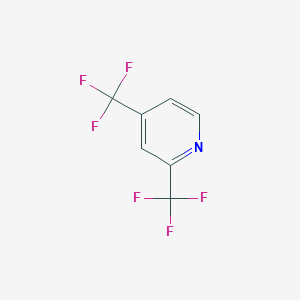

2,4-Bis(trifluoromethyl)pyridine

描述

Significance of Fluorinated Pyridines in Contemporary Chemical Research

Fluorinated pyridines represent a critically important class of heterocyclic compounds in modern chemical research, with their applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The introduction of fluorine atoms or trifluoromethyl groups into the pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. nih.govmdpi.com These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are often desirable for modulating biological activity. nih.govorgsyn.org The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the reactivity and binding affinity of the parent molecule. jst.go.jp Consequently, the development of synthetic methodologies for accessing variously substituted fluorinated pyridines is an area of intense research. researchgate.netuni-muenster.de

Overview of Bis(trifluoromethyl)pyridine Isomers in Academic Context

Among the fluorinated pyridines, bis(trifluoromethyl)pyridine isomers are of significant interest due to the presence of two potent electron-withdrawing trifluoromethyl groups. The positional arrangement of these groups on the pyridine ring gives rise to several isomers, each with unique properties and potential applications. For instance, 2,6-bis(trifluoromethyl)pyridine (B1297899) and 3,5-bis(trifluoromethyl)pyridine (B1303424) are common isomers that have been subjects of study. sigmaaldrich.comsigmaaldrich.com The synthesis of these isomers often presents challenges, requiring specific strategies to control regioselectivity. jst.go.jp Research in this area focuses on developing efficient synthetic routes and understanding how the isomerism influences the chemical and physical behavior of the compounds. orgsyn.org

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound 2,4-bis(trifluoromethyl)pyridine. The primary objective is to provide a comprehensive and scientifically accurate overview of this specific isomer, structured around its synthesis, physical and chemical properties, and its applications in various fields of research. The discussion will be strictly limited to the topics specified in the outline, ensuring a focused and detailed examination of this compound. This will include detailed research findings and data presented in tabular format to facilitate understanding.

Structure

3D Structure

属性

IUPAC Name |

2,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-5(3-4)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFDZFJVWFDFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,4-bis(trifluoromethyl)pyridine is not as commonly documented as other isomers. However, general methods for the trifluoromethylation of pyridine (B92270) rings can be adapted. One common strategy involves the chlorine/fluorine exchange reaction starting from a corresponding chlorinated pyridine precursor. nih.gov Another approach is the construction of the pyridine ring from a building block that already contains a trifluoromethyl group. nih.gov

A notable method for the synthesis of related bis(trifluoromethyl)pyridines involves the vapor-phase reaction of lutidines (dimethylpyridines) at high temperatures. For instance, the reaction of lutidines can yield chloro-bis(trifluoromethyl)pyridines in good yields. jst.go.jp While this specific example doesn't directly yield this compound, it illustrates a potential industrial-scale approach.

More recent developments in synthetic methodology focus on direct C-H fluorination or trifluoromethylation. For example, methods for the regioselective difluoromethylation of pyridines have been developed, highlighting the ongoing efforts to achieve precise substitution patterns. uni-muenster.de

Industrial-Scale Manufacturing

Industrial production of trifluoromethylated pyridines often relies on continuous vapor-phase reactions. nih.gov These processes offer advantages in terms of efficiency and yield for large-scale synthesis. The simultaneous vapor-phase chlorination and fluorination of picolines (methylpyridines) is a well-established industrial method to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov While a specific industrial process for this compound is not widely published, it is conceivable that similar technologies, possibly starting from a disubstituted picoline or a pre-functionalized pyridine derivative, could be employed.

Electronic Structure and Reactivity Profiling of 2,4 Bis Trifluoromethyl Pyridine

Influence of Trifluoromethyl Substituents on Pyridine (B92270) Aromaticity and Electronic Properties

The introduction of two trifluoromethyl (-CF₃) groups onto the pyridine ring at the 2- and 4-positions profoundly alters its electronic landscape and reactivity. The trifluoromethyl group is a potent electron-withdrawing substituent, a property attributable to the high electronegativity of fluorine atoms. nih.govjst.go.jp This strong inductive effect significantly reduces the electron density of the pyridine ring, a phenomenon that is particularly pronounced at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen atom.

The Hammett constant (σₚ) for a trifluoromethyl group is approximately 0.54, which quantifies its strong electron-withdrawing nature. nih.govjst.go.jp In 2,4-bis(trifluoromethyl)pyridine, the synergistic effect of two such groups drastically lowers the energy levels of the π-system's molecular orbitals. This reduction in electron density deactivates the ring towards electrophilic aromatic substitution, making such reactions highly unfavorable. Conversely, the electron deficiency renders the pyridine core highly susceptible to nucleophilic attack. nih.gov The presence of these bulky and lipophilic -CF₃ groups also influences the molecule's physical properties, including its stability and solubility, making it a valuable building block in medicinal and agrochemical chemistry. cymitquimica.comresearchoutreach.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for elucidating the intricate details of molecular structure, electronic properties, and reactivity. For a molecule like this compound, theoretical studies offer insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. escholarship.orgweizmann.ac.il For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would reveal the extent of geometric distortion caused by the sterically demanding and electronegative -CF₃ groups. Furthermore, DFT is employed to compute key electronic properties that govern reactivity. The calculated electrostatic potential map would visualize the electron distribution, highlighting the electron-poor regions on the pyridine ring, particularly at the carbon atoms bearing the trifluoromethyl groups, as prime sites for nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Outcome for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetrical placement of the highly electronegative CF₃ groups and the ring nitrogen. |

| Electrostatic Potential | Visualizes electron-rich (negative) and electron-poor (positive) regions of a molecule. | Strong positive potential (blue regions) anticipated on and around the pyridine ring, especially at C-2 and C-4. The region around the nitrogen and fluorine atoms would show negative potential (red regions). |

| Atomic Charges | Calculated charge distribution on each atom. | Significant positive partial charges on the C-2 and C-4 carbons, and the nitrogen atom would carry a negative partial charge. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.comlibretexts.org

For this compound, FMO analysis predicts its reactivity profile. The strong electron-withdrawing -CF₃ groups are expected to significantly lower the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. A very low-energy LUMO is a key indicator of a good electrophile. In this case, the LUMO would be primarily localized on the pyridine ring, with large orbital coefficients at the 2- and 4-positions. This indicates that these positions are the most electrophilic and, therefore, the most susceptible to attack by a nucleophile's HOMO. researchgate.net The energy gap between the HOMO and LUMO is also a critical parameter for predicting the chemical reactivity and stability of the molecule. numberanalytics.com

Table 2: FMO Analysis and Reactivity Predictions

| Orbital | Characteristics for this compound | Implication for Reactivity |

| HOMO | Energy is significantly lowered. Localized more on the nitrogen and less on the carbon framework. | Reduced nucleophilicity; molecule is a poor electron donor. |

| LUMO | Energy is significantly lowered. Primarily localized on the pyridine ring, with large coefficients at C-2 and C-4. | Enhanced electrophilicity; molecule is a strong electron acceptor, readily attacked by nucleophiles at the 2- and 4-positions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity, although the very low LUMO energy is the dominant factor for its reactivity towards nucleophiles. |

Quantum chemical methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. escholarship.org For reactions involving this compound, these calculations can identify transition states, intermediates, and the associated energy barriers. researchgate.net

By modeling the reaction pathway for a process like nucleophilic aromatic substitution, researchers can determine the activation energy for each step. This allows for a quantitative understanding of the reaction's feasibility and kinetics. For instance, calculations can compare the energy barriers for nucleophilic attack at different positions on the pyridine ring, confirming the experimentally observed regioselectivity. The calculations would model the formation of the Meisenheimer-type intermediate and the subsequent departure of a leaving group, providing a complete energetic profile of the reaction mechanism. escholarship.org

Reaction Mechanisms Involving this compound and its Derivatives

The electronic modifications imposed by the -CF₃ groups dictate the characteristic reaction mechanisms of this compound.

The most prominent reaction pathway for this compound and its derivatives (e.g., those with a leaving group at the 2- or 4-position) is nucleophilic aromatic substitution (SₙAr). youtube.commasterorganicchemistry.com The pyridine ring is inherently electron-deficient and thus predisposed to this type of reaction, particularly at the 2- and 4-positions. youtube.com This preference is due to the ability of the ring nitrogen to stabilize the anionic intermediate formed during the reaction. stackexchange.comvaia.com

The presence of two powerful electron-withdrawing -CF₃ groups at these exact positions dramatically activates the ring for SₙAr. The mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (e.g., C-2 or C-4 if a leaving group is present, or another position depending on the specific derivative). This initial attack disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized through resonance, with one of the key resonance structures placing the charge directly on the electronegative nitrogen atom, providing significant stabilization. The -CF₃ groups further stabilize the negative charge through their strong inductive effect.

Elimination of the Leaving Group: To restore aromaticity, a leaving group (L⁻) is expelled from the same carbon atom that was attacked by the nucleophile. This is typically the rate-determining step in many SₙAr reactions, but the high stability of the intermediate in this case facilitates the process. stackexchange.com

This SₙAr reactivity makes this compound and its derivatives highly valuable precursors in the synthesis of more complex substituted pyridines for various applications. acs.org

Radical Pathways in Chemical Transformations

The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly deactivates the this compound ring towards electrophilic attack but enhances its reactivity in radical pathways. This heightened reactivity is particularly notable in reactions like the Minisci-type functionalization. In a typical Minisci reaction, an electron-deficient aromatic heterocycle is attacked by a nucleophilic carbon-centered radical, usually generated from a carboxylic acid. For this compound, the pronounced electron deficiency created by the CF₃ groups makes it an excellent substrate for such radical additions. The reaction of pyridine itself with a trifluoromethyl radical is known to produce a mixture of 2-, 3-, and 4-trifluoromethylated products, highlighting a general lack of regioselectivity in radical reactions with less substituted pyridines. chemrxiv.org

While specific studies detailing the Minisci reaction on this compound are not extensively documented in the provided context, the established principles of radical chemistry suggest that this scaffold would be highly susceptible to attack. The radical addition is anticipated to be directed by the electronic effects of the substituents. Given the electron-withdrawing nature of the CF₃ groups at the 2- and 4-positions, the positions ortho and para to the nitrogen (C2, C4, C6) are the most electron-poor and thus the primary sites for nucleophilic radical attack. In this specific molecule, the C2 and C4 positions are already substituted, leaving the C6, C3, and C5 positions available for functionalization. The C6 position is electronically activated for radical attack, similar to the C2 position. Therefore, radical functionalization would likely show a preference for the C6 position, and to a lesser extent, the C3 and C5 positions. A patent for a muscarinic acetylcholine (B1216132) receptor M4 antagonist mentions the use of this compound in the context of a Minisci radical substitution reaction, indicating its utility in such transformations. google.com

Electrophilic Reactivity Profiles of the Bis(trifluoromethyl)pyridine Scaffold

The electrophilic reactivity of the this compound scaffold is severely diminished due to the potent electron-withdrawing effects of the two trifluoromethyl groups, combined with the inherent electron-deficient character of the pyridine ring. wikipedia.orgquimicaorganica.org Standard electrophilic aromatic substitution (SEAr) reactions like nitration or halogenation, which are already challenging for pyridine, are practically impossible under normal conditions for this compound. wikipedia.orgquimicaorganica.org

However, the functionalization of this electron-deficient ring can be achieved through modern organometallic methods, most notably via transition metal-catalyzed C-H activation. A prominent example is the iridium-catalyzed C-H borylation. Unlike electron-rich or simple pyridines that often yield meta-borylated products, this compound undergoes a highly regioselective ortho-borylation. researchgate.netsnnu.edu.cn This reaction, catalyzed by an iridium complex, selectively activates the C-H bond at the C6 position, which is adjacent to the nitrogen atom but sterically unencumbered. researchgate.netresearchgate.net

This ortho-selectivity is a direct consequence of the interplay between steric and electronic factors. While the C3 and C5 positions might be considered for attack, the iridium catalyst directs the borylation to the most accessible and electronically favorable site, which in this highly de-activated ring, is the C6 position. researchgate.net Research has shown that this borylation proceeds in high yield, providing a valuable synthetic intermediate. acs.orgnih.gov

The resulting boronic ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-bis(trifluoromethyl)pyridine, serves as a versatile building block for further diversification. It can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents by reacting with various electrophiles like heteroaryl halides. smolecule.com This two-step sequence of C-H borylation followed by cross-coupling represents a powerful strategy for the synthesis of complex derivatives from the otherwise unreactive this compound core. It is noteworthy that the isolated α-borylated pyridine product has been observed to have a limited shelf life, decomposing over several months at ambient temperature. acs.orgnih.gov

Table 1: Iridium-Catalyzed C-H Borylation of this compound

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | [Ir(OMe)(COD)]₂ / 4,4'-di-tert-butyl-2,2'-bipyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-bis(trifluoromethyl)pyridine | 88% | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,4-Bis(trifluoromethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the molecular framework and confirm the identity of the compound. acs.orgzenodo.org

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three protons on the pyridine (B92270) ring (H-3, H-5, and H-6). The strong electron-withdrawing nature of the two trifluoromethyl groups significantly deshields these protons, shifting their resonances downfield. The proton at the C-6 position, being adjacent to the nitrogen atom, would typically appear at the lowest field. The signals for H-3 and H-5 would also be in the aromatic region, with their precise chemical shifts and coupling patterns (doublets or doublet of doublets) dictated by their proximity to the CF₃ groups and the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the trifluoromethyl carbons. The carbons directly bonded to the fluorine atoms (C-2 and C-4) and the trifluoromethyl groups themselves will exhibit characteristic splitting patterns (quartets) due to scalar coupling (¹JC-F and ²JC-F). The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the strong inductive effect of the CF₃ groups. acs.orgnih.gov

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound is expected to show two distinct signals, as the two CF₃ groups are in different chemical environments (one at the C-2 position, adjacent to the nitrogen, and one at the C-4 position). These signals would likely appear as singlets in a proton-decoupled spectrum. Their chemical shifts provide direct evidence for the presence and electronic environment of the trifluoromethyl substituents. acs.orgzenodo.org

Table 1: Predicted and Observed NMR Data for this compound and Related Derivatives Note: Specific spectral data for this compound is not widely published. The table includes data from closely related structures to illustrate expected values.

| Nucleus | Predicted Chemical Shift (δ) for this compound | Observed Data for Related Compounds |

| ¹H NMR | H-3: ~7.8-8.2 ppm, H-5: ~7.9-8.3 ppm, H-6: ~8.8-9.2 ppm | For 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine: δ = 7.94 (s, 1H), 7.58 (s, 1H) nih.gov |

| ¹³C NMR | Pyridine C's: ~120-160 ppm (with C-F coupling), CF₃'s: ~118-125 ppm (quartet) | For a 2,3-bis(trifluoromethyl)pyridine (B161401) derivative: Signals observed at 156.9, 146.9 (q, ²JC-F = 37.4 Hz), 142.3 (q, ³JC-F = 5.4 Hz), 124.4 (q, ²JC-F = 34.7 Hz), 122.3 (q, ¹JC-F = 274.0 Hz), 120.6 (q, ¹JC-F = 275.1 Hz) acs.org |

| ¹⁹F NMR | Two distinct singlets, expected in the range of -60 to -70 ppm (relative to CFCl₃) | Characterization of derivatives containing the bis-CF₃-pyridine acceptor utilizes ¹⁹F NMR. zenodo.org |

While this compound is a relatively rigid molecule, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, helping to trace the connectivity of the protons around the pyridine ring (e.g., H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals for C-3, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons (C-2 and C-4) by observing their correlations with the ring protons. For instance, H-3 would show a correlation to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): While significant conformational flexibility is not expected, a NOESY experiment could confirm spatial proximities between atoms, such as between the H-3 proton and the fluorine atoms of the C-4 trifluoromethyl group.

These advanced methods, used in concert, provide a robust and undeniable confirmation of the molecule's covalent structure.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to verify its elemental composition by providing a highly accurate molecular weight. acs.orgzenodo.org

The molecular formula of this compound is C₇H₃F₆N, which corresponds to an exact mass of approximately 215.017 g/mol . HRMS can confirm this mass to within a few parts per million, which is considered definitive evidence for the chemical formula.

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides further structural information. The expected fragmentation pathways for this compound would likely include:

A strong molecular ion peak (M⁺) at m/z = 215.

Loss of a fluorine atom to give a fragment at m/z = 196.

Loss of a trifluoromethyl radical (•CF₃) to give a fragment at m/z = 146.

Subsequent fragmentation of the pyridine ring structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₇H₃F₆N]⁺ | 215.017 | Molecular Ion |

| [M-F]⁺ | [C₇H₃F₅N]⁺ | 196.021 | Loss of a Fluorine atom |

| [M-CF₃]⁺ | [C₆H₃F₃N]⁺ | 146.022 | Loss of a Trifluoromethyl radical |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by very strong absorption bands associated with the C-F bonds of the trifluoromethyl groups. Key expected vibrational modes include:

C-F Stretching: Strong, complex bands typically in the 1100-1350 cm⁻¹ region.

Pyridine Ring Vibrations: A series of bands corresponding to C-C and C-N stretching within the aromatic ring, typically found between 1400-1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations appear as sharp bands in the 700-900 cm⁻¹ region.

FT-IR analysis has been used to characterize products derived from this compound, confirming the retention of the core structure. acs.orgnih.gov

FT-Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While no specific FT-Raman data for this compound are readily available, this technique would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the pyridine ring, which are often weak or forbidden in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice.

While a crystal structure for this compound itself has not been reported in the surveyed literature, the technique has been successfully applied to more complex molecules that incorporate this pyridine derivative as a structural unit. zenodo.org If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Bond lengths and bond angles.

The planarity of the pyridine ring.

The orientation of the trifluoromethyl groups relative to the ring.

Intermolecular interactions and packing arrangements in the solid state.

Role of 2,4 Bis Trifluoromethyl Pyridine in Chemical Building Blocks and Ligand Design

Utilization as a Key Intermediate in Complex Molecule Synthesis

The electron-deficient nature of the pyridine (B92270) ring in 2,4-bis(trifluoromethyl)pyridine makes it a highly reactive and sought-after building block in organic synthesis. This reactivity allows for the strategic introduction of various functional groups, leading to a diverse array of complex molecules.

Precursor for Diversely Substituted Pyridine Derivatives

The presence of two trifluoromethyl groups on the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the displacement of suitable leaving groups (such as halogens) on the pyridine core, providing a pathway to a wide range of substituted pyridine derivatives. While direct substitution on the this compound itself can be challenging due to the lack of an inherent leaving group, its synthesis often proceeds from precursors that are readily functionalized.

For instance, the synthesis of trifluoromethylated pyridines can be achieved through multicomponent reactions, such as the Kröhnke reaction, which allows for the construction of the pyridine ring with predefined substitution patterns. researchgate.net This approach offers a versatile route to substituted 2-(trifluoromethyl)pyridines, and by extension, could be adapted for the synthesis of precursors to this compound derivatives. researchgate.net The resulting highly functionalized pyridines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals, where the trifluoromethyl groups can enhance efficacy and metabolic stability.

The general strategy often involves the construction of a polysubstituted pyridine ring followed by modifications, or the direct functionalization of a pre-formed trifluoromethylated pyridine. These methods provide access to a library of compounds with tailored electronic and steric properties for various applications.

Building Block for Multifluorinated Aromatic Systems and Heterocycles

The this compound scaffold is an excellent starting point for the construction of more complex multifluorinated aromatic and heterocyclic systems. The strong inductive effect of the two CF₃ groups imparts unique electronic characteristics to the molecule, influencing the reactivity of other positions on the ring and any appended functional groups.

This platform can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append other aromatic or heteroaromatic moieties, thereby creating larger, conjugated systems with tailored electronic properties. For example, trifluoromethoxylated pyridines and pyrimidines, which can be considered cousins to trifluoromethylated pyridines, have been shown to be valuable building blocks that can be further elaborated through palladium-catalyzed cross-coupling reactions. rsc.org This highlights the potential of the this compound core to be integrated into larger, functional molecular architectures. The resulting multifluorinated systems are of interest in materials science for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), where the electronic properties of the materials are crucial. beilstein-journals.org

Coordination Chemistry and Metal Complexation

In the realm of coordination chemistry, the electronic properties and steric profile of ligands play a pivotal role in determining the characteristics of the resulting metal complexes. The incorporation of this compound moieties into ligand frameworks offers a powerful tool for tuning these properties.

Design Principles for Ligands Incorporating Bis(trifluoromethyl)pyridine Moieties

The design of ligands featuring the bis(trifluoromethyl)pyridine unit is primarily driven by the strong electron-withdrawing nature of the two CF₃ groups. ossila.com This property significantly reduces the electron density on the pyridine nitrogen, thereby modulating its σ-donating and π-accepting capabilities.

Key design principles include:

Tuning Basicity: The electron-withdrawing CF₃ groups decrease the basicity of the pyridine nitrogen, leading to weaker coordination to metal centers compared to their non-fluorinated analogues. This can be advantageous in catalytic applications where ligand dissociation is a key step.

Enhancing π-Acidity: The electron-deficient pyridine ring can act as a better π-acceptor, which can stabilize low-valent metal centers. This is a crucial consideration in the design of catalysts for reductive processes.

Steric Influence: The trifluoromethyl groups introduce steric bulk around the coordination site, which can influence the geometry of the resulting metal complex and control access of substrates to the metal center in catalytic reactions.

Bipyridine Scaffolds: A common strategy involves incorporating the bis(trifluoromethyl)pyridine motif into a bipyridine framework, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. ossila.com This creates a chelating ligand with well-defined coordination geometry and tunable electronic properties.

The following table summarizes the key properties of a representative ligand incorporating a bis(trifluoromethyl)pyridine moiety:

| Ligand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine | 142946-79-0 | C₁₂H₆F₆N₂ | 292.18 | Electron-deficient bipyridine ligand for stable metal complexes. ossila.com |

Formation of Transition Metal Complexes and their Electronic Properties

Ligands containing the bis(trifluoromethyl)pyridine moiety readily form stable complexes with a variety of transition metals, including but not limited to ruthenium, osmium, iridium, and copper. ossila.comossila.comgoogle.com The electronic properties of these complexes are significantly influenced by the fluorinated ligand.

The strong electron-withdrawing nature of the CF₃ groups leads to a stabilization of the metal d-orbitals. This is reflected in the electrochemical properties of the complexes, where the redox potentials are typically shifted to more positive values compared to complexes with non-fluorinated ligands. This stabilization can enhance the oxidative stability of the metal center.

For example, ruthenium(II) complexes with trifluoromethyl-substituted bipyridine ligands have been synthesized and their excited-state properties studied. acs.org The electronic effects of the CF₃ groups play a crucial role in tuning the energy of the metal-to-ligand charge transfer (MLCT) excited states, which is fundamental for applications in photochemistry and photophysics. acs.org Similarly, iridium(III) complexes with such ligands are utilized as phosphorescent emitters in OLEDs, with the trifluoromethyl groups influencing the emission color and efficiency. ossila.com

Electronic Effects of Trifluoromethyl Groups on Ligand Coordination and Stability

The primary electronic effect of the trifluoromethyl groups on ligand coordination is the significant reduction in the electron-donating ability of the pyridine nitrogen. This is a direct consequence of the strong inductive (-I) effect of the CF₃ group. The Hammett constant (σₚ) for a CF₃ group is approximately +0.54, indicating its powerful electron-withdrawing nature.

This reduced basicity can lead to longer metal-nitrogen bond lengths and lower complex formation constants compared to analogous ligands without trifluoromethyl substituents. However, this apparent decrease in coordination strength can be beneficial. For instance, in catalysis, a more labile ligand can facilitate substrate binding and product release.

The following table outlines the electronic effects of trifluoromethyl groups on pyridine-based ligands:

| Property | Effect of Trifluoromethyl Groups | Consequence for Coordination |

| Basicity of Pyridine Nitrogen | Decreased | Weaker σ-donation, potentially longer M-N bonds. |

| π-Acidity of Pyridine Ring | Increased | Enhanced π-backbonding from metal center. |

| Redox Potential of Complex | Shifted to more positive values | Increased oxidative stability of the metal center. |

| Stability of Low-Valent Metals | Increased | Stabilization of electron-rich metal centers. |

Applications in Catalysis Research

The introduction of trifluoromethyl (CF₃) groups into pyridine rings significantly alters the electronic properties of the resulting ligands. These strong electron-withdrawing groups can enhance the stability, lipophilicity, and catalytic activity of metal complexes. While various isomers of trifluoromethylpyridine have found applications in catalysis, specific research detailing the use of this compound is not widely documented. The following sections discuss applications of closely related isomers in catalysis, which can infer the potential, albeit currently unexplored, roles for this compound.

Ligand Design for Organometallic Catalysis

The pyridine scaffold is a cornerstone in the design of ligands for organometallic catalysis. The strategic placement of electron-withdrawing trifluoromethyl groups is a key method for tuning the electronic and steric properties of these ligands and their corresponding metal complexes. Although research has focused more on other isomers, the principles of ligand design are broadly applicable.

For instance, ligands derived from 2,6-bis(chloromethyl)pyridine (B1207206) have been functionalized with trifluoromethyl-bearing phosphinoyl groups to create complexing agents for lanthanide ions. nih.gov In these systems, phosphinoyl Grignard-based substitutions followed by N-oxidation yield trifunctional ligands like 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide. nih.gov This ligand has been shown to coordinate in a tridentate fashion with lanthanide(III) cations. nih.gov

Similarly, pyridine-oxazoline (PyOx) type ligands incorporating a trifluoromethyl group have proven to be highly effective in asymmetric catalysis. An improved synthetic route for the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been developed, which, when complexed with palladium(II) trifluoroacetate, shows high activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org While these examples utilize the 2,6- and 5-substituted pyridine backbones respectively, they underscore the value of the CF₃ group in creating robust and selective catalysts.

Research into trifluoromethyl-pyridine carboxylic acid complexes with Zinc(II) has highlighted how isomerism affects coordination and biological activity. Complexes synthesized with 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid show different coordination modes, with the former acting as an N,O-chelate and the latter as an N,O-monodentate ligand. rsc.org This isomeric effect influences the complexes' ability to bind with biomolecules. rsc.org

| Pyridine Derivative | Ligand Type | Metal Center | Application | Reference |

|---|---|---|---|---|

| 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide | Trifunctional N-oxide | Nd(III), Eu(III) | Lanthanide coordination chemistry | nih.gov |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Pyridine-oxazoline (PyOx) | Pd(II) | Asymmetric addition of arylboronic acids | acs.org |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | Carboxylate | Zn(II) | Biomolecule binding studies | rsc.org |

| 4-(Trifluoromethyl)nicotinic acid | Carboxylate | Zn(II) | Biomolecule binding studies | rsc.org |

Role in Photocatalytic Systems for Organic Transformations

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, and the design of effective photosensitizers is crucial. Iridium(III) complexes are among the most common photocatalysts, and their properties are often tuned by modifying the ligands.

A prominent example is the iridium complex [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, which is widely used in visible-light-catalyzed dearomative cycloadditions. acs.org The ligand in this complex, dF(CF₃)ppy, is 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine. The presence of the trifluoromethyl group on the pyridine ring is critical for tuning the photophysical and redox properties of the iridium center, enabling it to catalyze challenging transformations. acs.org However, it is important to note that this widely used catalyst contains a 5-trifluoromethylpyridine moiety, not a this compound.

Organic dyes have also been explored as cheaper and more accessible alternatives to iridium complexes. For instance, the organic dye 2CzPN has been shown to be a highly efficient photosensitizer for dearomative cycloadditions, in some cases surpassing the selectivity of the [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ catalyst. acs.org The development of such organic photocatalysts highlights a move towards more sustainable chemical synthesis.

While the trifluoromethyl group is a key component in tuning photocatalysts, the reviewed literature does not describe systems based on this compound. The research has predominantly focused on other substitution patterns to achieve the desired electronic properties for efficient intersystem crossing and energy transfer. acs.orgacs.org

| Photocatalyst | Trifluoromethylated Component | Key Application | Reference |

|---|---|---|---|

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine | Dearomative cycloadditions | acs.org |

| 2CzPN (Organic Dye) | N/A (Used as an alternative to the Iridium catalyst) | Dearomative cycloadditions | acs.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Bis(trifluoromethyl)pyridines

The synthesis of fluorinated organic compounds, particularly trifluoromethylpyridines (TFMPs), is a major focus of research due to their prevalence in modern agrochemicals, pharmaceuticals, and functional materials. nih.gov Historically, the production of TFMPs has relied on methods such as the chlorine/fluorine exchange of trichloromethylpyridines or the construction of the pyridine (B92270) ring using a trifluoromethyl-containing building block. nih.gov For instance, a common industrial process involves the vapor-phase synthesis of chloro-bis(trifluoromethyl)pyridine with yields between 60% and 80%. nih.gov

However, these traditional methods often require harsh conditions, high temperatures (>300°C), and may not align with the principles of green chemistry. nih.govdovepress.com Consequently, a significant research thrust is the development of more sustainable and efficient synthetic pathways. Green chemistry approaches aim to utilize safer, environmentally benign reagents and reduce waste. dovepress.comresearchgate.net Recent progress includes photocatalytic methods that enable the direct activation of C(sp³)–H bonds, providing a route to trifluoromethyl alkanes from simple hydrocarbon feedstocks. rsc.org Another innovative strategy involves a multicomponent Kröhnke reaction to synthesize 2-trifluoromethyl pyridines from readily available starting materials. researchgate.net Researchers have also developed an NH4I/Na2S2O4-based reductive system that facilitates the N−O bond cleavage of oximes to assemble fluorinated pyridines. orgsyn.org

The table below summarizes and compares various synthetic approaches, highlighting the shift towards more sustainable methodologies.

| Synthetic Method | Key Features | Typical Substrates | Advantages/Disadvantages | Reference |

| Vapor-Phase Halogen Exchange | High temperatures (>300°C); transition metal catalysts. | Trichloromethylpyridines, Picolines | Adv: Good yields for specific isomers. Disadv: High energy consumption, harsh conditions. | nih.gov |

| Pyridine Ring Construction | Building from trifluoromethyl-containing acyclic precursors. | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Adv: High control over substituent placement. Disadv: Can involve multi-step syntheses. | nih.gov |

| Reductive Cyclization | NH4I/Na2S2O4-mediated system. | Ketoxime acetates and α,β-unsaturated ketones | Adv: Utilizes readily available materials. Disadv: Scope may be limited by substrate availability. | orgsyn.org |

| Multicomponent Kröhnke Reaction | Base-promoted annulation. | Chalcones, 1‐(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide | Adv: Efficient, good functional group tolerance. Disadv: Requires specific pyridinium (B92312) ylide precursors. | researchgate.net |

| Photocatalytic C-H Activation | Direct activation of C(sp³)–H bonds via HAT photoredox catalysis. | α-trifluoromethyl alkenes, Alkanes | Adv: Uses ubiquitous hydrocarbon feedstocks, chemodivergent. Disadv: May require specific photocatalysts and additives. | rsc.org |

Future research will likely focus on refining these greener methods, expanding their substrate scope, and improving their cost-effectiveness for industrial-scale production. semanticscholar.org

Exploration of Advanced Catalytic Applications utilizing 2,4-Bis(trifluoromethyl)pyridine as a Ligand

The introduction of fluorine-containing groups like trifluoromethyl into ligand structures can significantly influence their electronic properties, solubility, and stability. mdpi.com The strong electron-withdrawing nature of the two CF₃ groups in this compound makes it and its derivatives highly valuable as electron-poor ligands in transition metal catalysis. mdpi.comnih.gov These electronic properties are crucial for enhancing the catalytic activity and selectivity of metal complexes in a variety of reactions. nih.gov

Research has demonstrated the utility of trifluoromethyl-substituted pyridine ligands in several advanced catalytic systems:

Palladium-Catalyzed Amination: Bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands, synthesized via a one-step Pd-catalyzed amination, have proven effective. mdpi.com The use of a Pd(dba)₂/BINAP catalytic system allows for the synthesis of these complex ligands in yields up to 90%. mdpi.com

Asymmetric Catalysis: Pyridine-oxazoline (PyOx) ligands featuring a trifluoromethyl group on the pyridine ring are recognized for their role in asymmetric catalysis. nih.gov For example, a palladium(II) complex with (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole demonstrates high activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov

Ruthenium-Catalyzed Hydrogenation: Tridentate ligands incorporating a bis(trifluoromethyl)pyrazolyl-pyridyl moiety have been used to create highly active Ruthenium(II) and Ru(III) complex catalysts. acs.orgresearchgate.net These catalysts achieve high turnover numbers (up to 2150) and turnover frequencies (up to 35,640 h⁻¹) in the transfer hydrogenation of ketones. acs.orgresearchgate.net

The table below details specific catalytic systems where trifluoromethyl-pyridine derivatives serve as key ligands.

| Ligand Type | Metal Center | Catalytic Application | Key Findings | Reference |

| N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines | Palladium (Pd) | C-N Cross-Coupling (Amination) | One-step synthesis with yields up to 90%; superior to previously reported methods. | mdpi.com |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Palladium (Pd) | Asymmetric addition of arylboronic acids | High catalytic activity and enantioselectivity for synthesizing chiral sulfonamides. | nih.gov |

| 2-(benzimidazol-2′-yl)-6-(3″,5″-bis(trifluoromethyl)pyrazol-1″-yl)pyridine | Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Achieved very high turnover frequencies (TOF); compatibility of ligand components is crucial for high activity. | acs.orgresearchgate.net |

| 2,6-bis(trifluoromethyl)-4-pyridyl phosphanes | Not specified | General Catalysis | Described as the most electron-poor aryl phosphanes with moderate bulk, suggesting broad potential. | nih.gov |

Future research is aimed at expanding the library of such ligands and applying them to a wider range of challenging chemical transformations, including CO₂ reduction and the activation of other small molecules. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery of Fluorinated Heterocycles

The discovery and optimization of novel molecules, including complex fluorinated heterocycles, is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this endeavor. nih.gov By analyzing vast chemical datasets, AI algorithms can identify hidden patterns, predict molecular properties, and generate novel structures with desired therapeutic or material profiles. nih.govpnnl.gov

This computational approach is particularly valuable for fluorinated compounds, where the effects of fluorine substitution on molecular properties can be difficult to predict using traditional chemical intuition alone. nih.gov Key applications of AI/ML in this field include:

Accelerated Candidate Identification: AI can scrutinize vast virtual chemical spaces to identify potential drug candidates or functional materials, significantly reducing the time and cost compared to conventional high-throughput screening. nih.govpnnl.gov

Property Prediction: ML models can be trained to predict biological activities, pharmacokinetic properties, toxicity profiles, and even the likely outcome of a chemical reaction. nih.gov

De Novo Molecular Design: Deep learning methods can generate entirely new molecular structures tailored to specific criteria, such as binding to a particular protein target. nih.gov

Closed-Loop Discovery: A pioneering methodology known as Closed-Loop Transfer (CLT) integrates automated experiments with AI models. utoronto.ca In this system, the AI designs an experiment, a robotic system performs it, and the results are fed back to the AI to refine its models and design the next experiment in a continuous, autonomous loop. utoronto.ca

Expansion of Ligand Design Principles for Advanced Functional Materials

The principles gleaned from studying ligands like this compound are being extended to the rational design of advanced functional materials. emorychem.science A functional material is one whose physical or chemical properties can be altered by an external stimulus, such as an electric field or light. researchgate.net The targeted introduction of trifluoromethyl groups is a powerful strategy for fine-tuning these properties. mdpi.comnih.gov

The design principles revolve around modulating key molecular characteristics:

Electronic Effects: The strong electron-withdrawing capacity of CF₃ groups can be used to tune the energy levels of molecular orbitals, which is critical for applications in optoelectronics, such as organic-inorganic hybrid perovskites for solar cells. emorychem.science

Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and interactions with aryl groups, which can be exploited to control the self-assembly of molecules into ordered structures for materials science. nih.gov

Binding Selectivity: In medicinal chemistry, subtle changes, such as the placement of a CF₃ group on a pyridine-2,4-dicarboxylate scaffold, can dramatically alter the binding affinity and selectivity for different human enzymes, enabling the design of more targeted therapeutics. nih.gov

Physicochemical Properties: Fluorination is a well-established method for modulating properties like lipophilicity and metabolic stability in drug discovery, a key aspect of designing effective pharmaceuticals. researchgate.net

The development of advanced functional materials requires a synergistic approach, combining synthetic chemistry with spectroscopy and computational modeling to design and engineer components for optimal performance in applications ranging from solar energy harvesting to quantum information science. emorychem.scienceresearchgate.net

常见问题

Q. What strategies mitigate decomposition of this compound under high-temperature or photolytic conditions?

- Methodological Answer : Stability studies indicate that decomposition pathways (e.g., defluorination) can be minimized by: (i) Using inert atmospheres (N₂/Ar) during reactions. (ii) Avoiding prolonged UV exposure in photochemical applications. (iii) Incorporating stabilizing ligands (e.g., oxadiazole derivatives) in metal complexes to reduce photo-degradation .

Q. How does the introduction of this compound ligands affect the photophysical properties of Ir(III) complexes?

- Methodological Answer : The -CF₃ groups red-shift emission wavelengths by stabilizing the excited state through inductive effects. For example, Ir complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine ligands exhibit green emission (λₑₘ ≈ 520 nm) and high quantum yields (Φ > 0.6) due to enhanced spin-orbit coupling and reduced non-radiative decay . Time-resolved spectroscopy is essential for probing excited-state dynamics.

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

- Methodological Answer : LC-MS/MS or GC-MS with fluorine-specific detectors (e.g., ECD) is required to detect halogenated byproducts. For example, chlorinated impurities (e.g., 2-chloro-4-methyl-5-(trifluoromethyl)pyridine) can form during synthesis and must be quantified below 0.1% for pharmaceutical-grade purity .

Key Research Considerations

- Contradictions in Data : While emphasizes Pd-catalyzed arylation efficiency, highlights steric challenges in ligand synthesis. Researchers should balance electronic activation with steric hindrance during reaction design.

- Safety : Though direct safety data for this compound is limited, analogs (e.g., 2-chloro-4-methyl-5-(trifluoromethyl)pyridine) require handling in fume hoods due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。